molecular formula C8H16Cl4O4Ti B008729 Titanium(4+) 2-chloroethanolate CAS No. 19600-96-5

Titanium(4+) 2-chloroethanolate

Cat. No.: B008729
CAS No.: 19600-96-5
M. Wt: 127.37 g/mol
InChI Key: PEGZGALEIGAUGQ-UHFFFAOYSA-N
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Description

Titanium(4+) 2-chloroethanolate is a titanium(IV) alkoxide derivative where the titanium center is coordinated with 2-chloroethanolate ligands. This compound belongs to the broader class of titanium alkoxides, which are widely used as precursors in sol-gel synthesis, catalysis, and materials science. The presence of the chlorine substituent on the ethanolate ligand may influence its reactivity, stability, and solubility compared to non-halogenated analogs.

Properties

CAS No.

19600-96-5

Molecular Formula

C8H16Cl4O4Ti

Molecular Weight

127.37 g/mol

IUPAC Name

2-chloroethanolate;titanium(4+)

InChI

InChI=1S/C2H4ClO.Ti/c3-1-2-4;/h1-2H2;/q-1;+4

InChI Key

PEGZGALEIGAUGQ-UHFFFAOYSA-N

SMILES

C(CCl)[O-].[Ti+4]

Canonical SMILES

C(CCl)[O-].[Ti+4]

Other CAS No.

19600-96-5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Titanium alkoxides exhibit diverse properties depending on their ligand structures. Below is a comparative analysis of Titanium(4+) 2-chloroethanolate with structurally related titanium compounds:

Structural and Functional Comparison

Compound Name This compound Tetraethyl Titanate (UN1993) Titanium(4+) Isopropoxide
CAS Number Not available Mixture (Ethanol/2-Propanol salts) 546-68-9 (Titanium isopropoxide)
Molecular Formula Presumed: Ti(OCH₂CH₂Cl)₄ Mixture of Ti(OCH₂CH₃)₄ and Ti(OCH(CH₃)₂)₄ Ti(OCH(CH₃)₂)₄
Key Ligand Features Chlorinated ethanolate ligand Ethanolate and 2-propanolate ligands Branched isopropoxide ligand
Common Applications Limited data; potential precursor Industrial intermediates (restricted due to safety) Sol-gel synthesis, catalysis
Stability Likely moisture-sensitive Highly reactive; hydrolyzes rapidly Moderate stability under inert conditions
Safety Profile Unknown toxicity Hazardous (UN1993); avoid contact with water, eyes, or skin Irritant; requires careful handling

Research Findings and Key Differences

  • Reactivity: The chlorine atom in this compound may enhance electrophilicity at the titanium center compared to non-halogenated analogs like tetraethyl titanate. This could accelerate hydrolysis or ligand-exchange reactions, though experimental validation is lacking .
  • Safety: Tetraethyl titanate is classified as a hazardous mixture (UN1993) with strict handling protocols, while safety data for this compound remains undocumented .
  • Synthetic Utility: Titanium isopropoxide is a well-established precursor for TiO₂ nanomaterials due to its balanced reactivity. In contrast, the chlorinated derivative’s utility is speculative without further studies .

Limitations of Available Data

  • No peer-reviewed studies or spectral data (e.g., NMR, IR) are accessible for this compound in the provided sources.

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